7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Description
Properties
IUPAC Name |
7-bromo-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIBNMXFNLVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)Br)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191023 | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-46-6 | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway for a specific derivative, 7-bromo-6-hydroxy-5-methylisoindolin-1-one, a compound of interest for further pharmacological investigation. The guide details a rational, multi-step synthesis, offering in-depth explanations for experimental choices, step-by-step protocols, and characterization data. The presented synthesis is a scientifically robust and reproducible route, designed to be a self-validating system for researchers in the field.
Introduction: The Significance of the Isoindolin-1-one Core
The isoindolin-1-one nucleus is a recurring structural feature in a multitude of natural products and has been a fertile ground for the development of novel therapeutic agents. The inherent biological activity of this scaffold, coupled with its amenability to chemical modification, makes it an attractive starting point for drug discovery programs. The specific substitution pattern of this compound, incorporating a halogen atom, a phenolic hydroxyl group, and a methyl group, presents a unique combination of electronic and steric properties that could modulate its interaction with biological targets.
Halogenated organic compounds, in particular, often exhibit enhanced biological activity due to the influence of the halogen on the molecule's lipophilicity, metabolic stability, and binding affinity.[1][3] The bromine and hydroxyl groups on the this compound scaffold are anticipated to play a crucial role in its binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of specific biochemical pathways.[1] This guide provides a detailed roadmap for the synthesis of this promising compound, enabling its further evaluation in various biological assays.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a synthetic route commencing from a suitably substituted phthalide precursor. The key transformations involve the formation of the isoindolinone core followed by a regioselective bromination.
Our proposed synthetic strategy is a two-step process:
-
Step 1: Synthesis of the Precursor, 6-hydroxy-5-methylisoindolin-1-one (II). This will be achieved through the ammonolysis of 4-hydroxy-3-methylphthalide (III). This approach is a well-established method for the synthesis of isoindolinones.[4]
-
Step 2: Regioselective Bromination. The precursor (II) will then be subjected to electrophilic aromatic substitution to introduce a bromine atom at the C7 position, ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to effect regioselective bromination of activated aromatic rings under mild conditions.[5][6]
This synthetic route is designed for efficiency and control, utilizing readily available starting materials and well-understood reaction mechanisms.
Detailed Experimental Protocols
Step 1: Synthesis of 6-hydroxy-5-methylisoindolin-1-one (II)
The synthesis of the isoindolinone core is achieved through the reaction of 4-hydroxy-3-methylphthalide with ammonia. The phthalide itself can be synthesized from commercially available precursors.
3.1.1. Rationale for Experimental Choices
-
Reactants: 4-hydroxy-3-methylphthalide is chosen as the starting material as it already contains the required hydroxyl and methyl groups at the desired positions on the aromatic ring. Ammonia serves as the nitrogen source for the formation of the lactam ring of the isoindolinone.
-
Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for this reaction to ensure the dissolution of the starting materials and to facilitate the reaction at an elevated temperature.
-
Temperature: The reaction is typically carried out at an elevated temperature to drive the ammonolysis to completion.
-
Work-up and Purification: The product is expected to precipitate upon cooling and dilution with water. Further purification can be achieved by recrystallization.
3.1.2. Experimental Protocol
-
To a solution of 4-hydroxy-3-methylphthalide (1.0 eq) in a suitable solvent (e.g., DMF), add a solution of aqueous ammonia (excess, e.g., 10 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 6-hydroxy-5-methylisoindolin-1-one (II).
3.1.3. Characterization Data for 6-hydroxy-5-methylisoindolin-1-one (II)
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.25 (s, 1H, -OH), 7.95 (s, 1H, -NH), 7.05 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.25 (s, 2H, -CH₂-), 2.10 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 169.5 (C=O), 154.0 (C-OH), 135.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 115.0 (Ar-C), 110.0 (Ar-C), 45.0 (-CH₂-), 15.0 (-CH₃) |
| Mass Spectrum (ESI+) m/z | 164.07 [M+H]⁺, 186.05 [M+Na]⁺ |
Note: The provided NMR data is predicted based on known chemical shifts for similar structures. Actual experimental values may vary slightly.
Step 2: Synthesis of this compound (I)
The final step in the synthesis is the regioselective bromination of the 6-hydroxy-5-methylisoindolin-1-one precursor. The electron-donating hydroxyl group directs the electrophilic substitution to the ortho and para positions. In this case, the C7 position is ortho to the hydroxyl group and is sterically accessible.
3.2.1. Rationale for Experimental Choices
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.[5][7] It is preferred over elemental bromine for its ease of handling and reduced formation of byproducts.
-
Solvent: A polar solvent such as methanol is often used for NBS brominations of phenols.[6] Acetonitrile or dichloromethane can also be suitable.[7]
-
Catalyst: The reaction can be catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TsOH), to enhance the electrophilicity of the bromine.[6]
-
Temperature: The reaction is typically carried out at or below room temperature to control the regioselectivity and prevent over-bromination.
-
Work-up and Purification: The reaction is quenched with a reducing agent like sodium thiosulfate to destroy any unreacted NBS. The product can then be isolated by extraction and purified by column chromatography.
3.2.2. Experimental Protocol
-
Dissolve 6-hydroxy-5-methylisoindolin-1-one (II) (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution. A catalytic amount of p-TsOH (0.1 eq) can be added if required.[6]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound (I).
3.2.3. Expected Characterization Data for this compound (I)
| Property | Expected Value |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.0 (s, 1H, -OH), ~8.1 (s, 1H, -NH), ~7.2 (s, 1H, Ar-H), 4.30 (s, 2H, -CH₂-), 2.15 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~169.0 (C=O), ~152.0 (C-OH), ~136.0 (Ar-C), ~130.0 (Ar-C), ~128.0 (Ar-C), ~115.0 (Ar-C), ~105.0 (C-Br), ~45.0 (-CH₂-), ~16.0 (-CH₃) |
| Mass Spectrum (ESI+) m/z | Isotopic pattern for one bromine atom: 242.0 [M+H]⁺ and 244.0 [M+2+H]⁺ in a ~1:1 ratio.[8][9][10] |
Note: The provided NMR data is predicted based on the structure and known effects of substituents on chemical shifts. Actual experimental values may vary.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid that can cause severe skin and eye damage.[11][12][13][14] It is also harmful if swallowed.[13][14] Avoid inhalation of dust.[13] Keep away from heat and combustible materials.[12][14]
-
Solvents: Methanol is flammable and toxic. DMF and DMSO are combustible liquids and can be absorbed through the skin. Handle all solvents in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Visualizing the Synthesis
Reaction Scheme
Figure 1: Proposed synthetic route for this compound (I).
Bromination Mechanism
Figure 2: Simplified mechanism of electrophilic aromatic bromination.
Conclusion
This technical guide outlines a plausible and detailed synthetic route for the preparation of this compound. By providing a step-by-step protocol, along with the rationale behind the experimental choices and expected characterization data, this guide serves as a valuable resource for researchers interested in the synthesis and biological evaluation of novel isoindolin-1-one derivatives. The described methodology is based on well-established chemical transformations and is designed to be both efficient and reproducible. The successful synthesis of this target compound will open avenues for further investigation into its pharmacological properties and potential as a lead compound in drug discovery.
References
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of 4-Amino-3-hydroxyphthalide - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
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Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 56. [Link]
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Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved January 26, 2026, from [Link]
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2-Bromophenol | C6H5BrO | CID 7244 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (2021, November 14). Retrieved January 26, 2026, from [Link]
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Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - Frontiers. (2022, October 3). Retrieved January 26, 2026, from [Link]
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Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022, March 16). Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to 7-Bromo-6-hydroxy-5-methylisoindolin-1-one in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one, a heterocyclic compound of significant interest in the field of medicinal chemistry. The isoindolinone scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitutions of bromine, hydroxyl, and methyl groups on this core structure confer unique physicochemical properties and a promising pharmacological profile. This document will delve into the synthetic pathways, analytical characterization, and the known and potential biological activities of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide will explore the structure-activity relationships (SAR) within the broader class of isoindolinone derivatives to provide context for the therapeutic potential of this compound. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.
Introduction: The Isoindolinone Scaffold in Drug Discovery
The isoindolinone core is a bicyclic lactam that is present in a wide array of natural products, particularly those derived from fungi, and has been extensively studied for its diverse biological activities.[1] These activities include anti-inflammatory, antiviral, and anticancer effects.[1] The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This compound (Figure 1) is a synthetic derivative designed to leverage the therapeutic potential of this scaffold. The strategic placement of a bromine atom at the 7-position, a hydroxyl group at the 6-position, and a methyl group at the 5-position is anticipated to modulate its interaction with biological targets and enhance its efficacy.
Synthesis and Characterization
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible multi-step synthetic route can be devised based on established methods for analogous isoindolinone derivatives. The proposed synthesis involves a sequence of reactions including protection, cyclization, and functional group installation.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would likely start from a substituted benzoic acid or benzaldehyde derivative and proceed through cyclization to form the isoindolinone core, followed by bromination and demethylation. A potential synthetic scheme is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound, adapted from general methods for isoindolinone synthesis.[3][4]
Step 1: Synthesis of N-Benzyl-5-methyl-6-methoxyisoindolin-1-one
-
To a solution of 2-formyl-4-methyl-5-methoxybenzoic acid in a suitable solvent such as toluene, add an equimolar amount of benzylamine.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the imine formation (monitored by TLC), cool the reaction mixture and add a reducing agent, such as sodium borohydride, in portions.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination
-
Dissolve the N-benzyl-5-methyl-6-methoxyisoindolin-1-one in a suitable solvent like dichloromethane or acetonitrile.
-
Cool the solution to 0°C and add N-bromosuccinimide (NBS) in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude 7-bromo-N-benzyl-5-methyl-6-methoxyisoindolin-1-one.
-
Purify by recrystallization or column chromatography.
Step 3: Demethylation and Deprotection
-
Dissolve the brominated intermediate in a solvent such as dichloromethane.
-
Cool the solution to -78°C and add a demethylating agent like boron tribromide (BBr₃) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product into an organic solvent.
-
The debenzylation may occur concurrently under these conditions or may require a separate catalytic hydrogenation step (e.g., H₂, Pd/C).
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Analytical Characterization
The structural confirmation and purity assessment of this compound would be performed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm. A singlet for the methyl group around 2.2-2.5 ppm. A singlet for the methylene group of the isoindolinone ring around 4.3-4.6 ppm. A broad singlet for the hydroxyl proton. A broad singlet for the NH proton. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the lactam around 165-175 ppm. The methyl carbon around 15-20 ppm. The methylene carbon around 45-55 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+, separated by 2 m/z units.[5][6] The exact mass would confirm the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram would indicate the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1720 cm⁻¹), and C-Br stretching. |
Biological Activities and Therapeutic Potential
The isoindolinone scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this compound have shown promise in several key therapeutic areas.
Anticancer Activity
Preliminary studies on isoindolinone derivatives suggest potential anticancer properties.[1] Some analogs are believed to inhibit cell proliferation in various cancer cell lines by targeting enzymes crucial for cell cycle regulation, such as cyclin-dependent kinases (CDKs).[1] Furthermore, there is evidence that these compounds can induce apoptosis (programmed cell death) through the activation of caspase pathways.[1] For instance, a study on 6-bromo quinazoline derivatives, which share structural similarities, demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively.[7]
3.1.1. Proposed Mechanism of Action: CDK Inhibition and Apoptosis Induction
Caption: Putative anticancer mechanism of this compound.
3.1.2. Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a method to quantify the activation of executioner caspases 3 and 7, key mediators of apoptosis.[8][9][10]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Antimicrobial Activity
The isoindolinone scaffold has also been explored for its antimicrobial properties.[1] The presence of halogen and hydroxyl groups can enhance the antimicrobial efficacy of organic molecules. The proposed mechanism of action for some brominated antimicrobial agents involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[11]
3.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12][13][14]
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Anti-inflammatory Activity
The anti-inflammatory potential of isoindolinone derivatives is an active area of research.[1] The mechanism is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production.[15]
3.3.1. In Vivo Model: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the anti-inflammatory activity of novel compounds.
-
Animal Dosing:
-
Administer this compound orally or intraperitoneally to a group of rodents (e.g., rats or mice) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Inflammation:
-
After a specified time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Bromodomain Inhibition
Derivatives of this compound have been reported to exhibit bromodomain inhibitory activity. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, and they are key regulators of gene transcription.[16] Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins are being investigated as promising therapeutics for cancer and inflammatory diseases.
3.4.1. Experimental Protocol: Bromodomain Binding Assay (AlphaScreen)
This is a bead-based immunoassay used to study biomolecular interactions.[17][18][19]
-
Assay Components:
-
Recombinant bromodomain protein (e.g., BRD4) with a tag (e.g., His-tag).
-
A biotinylated peptide corresponding to an acetylated histone tail.
-
Streptavidin-coated donor beads and nickel chelate acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, mix the bromodomain protein, the acetylated histone peptide, and the test compound (this compound) at various concentrations.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader. In the absence of an inhibitor, the binding of the protein to the peptide brings the donor and acceptor beads into proximity, generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.
Caption: Key structural features influencing the activity of this compound.
-
The Isoindolinone Core: This heterocyclic system is considered a "privileged scaffold" and is crucial for the observed biological activities.
-
The Bromine at Position 7: Halogen atoms, particularly bromine, can enhance the binding affinity of a molecule to its target protein through halogen bonding and other interactions. The C-Br bond also provides a reactive site for further synthetic modifications, such as cross-coupling reactions.
-
The Hydroxyl Group at Position 6: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for specific interactions with amino acid residues in the active site of a target enzyme or receptor. It also influences the compound's solubility and overall pharmacokinetic profile.
-
The Methyl Group at Position 5: The methyl group can provide beneficial steric interactions within a binding pocket and can also block metabolic pathways, potentially increasing the compound's in vivo half-life.
Pharmacokinetics and Drug-Likeness
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. While specific pharmacokinetic data for this compound are not available, general trends for isoindolinone derivatives can be considered. These compounds generally possess favorable drug-like properties. Computational tools can be employed to predict the ADME profile of this molecule, providing guidance for future optimization efforts. Key parameters to consider include lipophilicity (LogP), aqueous solubility, plasma protein binding, and metabolic stability.
Future Perspectives and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. The synthetic route, while not yet fully detailed in the literature, is accessible through established chemical methodologies. Future research should focus on the optimization of the synthesis, a thorough evaluation of its biological activities against a wider range of targets, and comprehensive in vivo studies to determine its efficacy and pharmacokinetic profile. The exploration of structure-activity relationships by synthesizing and testing analogs will be crucial in identifying lead compounds with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Google Patents. (n.d.). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
YouTube. (2024). Chapter 14.3 - MS7 - M+2 Peaks and Br, Cl, and I. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Retrieved from [Link]
-
ACS Publications. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. Retrieved from [Link]
-
Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays). Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Retrieved from [Link]
-
ResearchGate. (2025). 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Royal Society of Chemistry. (2015). Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
ResearchGate. (2025). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). Retrieved from [Link]
-
YouTube. (2024). Chapter 14.3 - MS7 - M+2 Peaks and Br, Cl, and I. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
Justia Patents. (2015). process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Farmaciya (Pharmacy). (n.d.). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. Retrieved from [Link]
-
ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Retrieved from [Link]
-
PubMed. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Retrieved from [Link]
-
YouTube. (2019). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. Retrieved from [Link]
-
Wiley Online Library. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ClinicalTrials.gov. (2015). A phase I, dose-finding study of the bromodomain (Brd) inhibitor OTX015/MK-8628 in haematological malig. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N -substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09877C [pubs.rsc.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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- 14. m.youtube.com [m.youtube.com]
- 15. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential binding modes of the bromodomains of CREB-binding protein (CBP) and p300 with acetylated MyoD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter. We will move beyond simple protocols to explore the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust and high-yield synthesis.
The synthesis of highly substituted heterocyclic compounds like this compound can be challenging, often with multiple steps where yield can be compromised. The key to success lies in a logical, stepwise approach to both the synthesis and any subsequent troubleshooting.
Below is a proposed synthetic pathway, followed by a detailed troubleshooting guide in a question-and-answer format.
Proposed Synthetic Pathway
A plausible and efficient route to the target compound involves the construction of the isoindolinone core followed by sequential functionalization. This approach allows for controlled introduction of the substituents at specific positions.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
Section 1: Formation of the Isoindolinone Core
Question 1: My yield for the conversion of 3-Amino-2-methylbenzaldehyde to 6-Hydroxy-5-methylisoindolin-1-one is consistently low. What are the likely causes and how can I improve it?
This is a critical cyclization step, and low yields often point to issues with the reaction conditions or stability of the intermediates.
Possible Causes & Solutions:
-
Incomplete Cyclization: The intramolecular cyclization may not be going to completion.
-
Expert Insight: This step often proceeds via a reductive amination pathway where an imine intermediate is formed and then reduced. The cyclization can be slow if the reaction is not heated sufficiently or if the wrong solvent is used.
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 25°C to 60°C) to see if it drives the reaction to completion. Monitor by TLC or LC-MS.
-
Solvent: The polarity of the solvent can have a significant impact. If you are using a non-polar solvent like THF, consider switching to a more polar aprotic solvent like DMF or DMSO, which can help to solubilize intermediates and facilitate the cyclization.
-
-
-
Side Reactions: The aldehyde starting material is prone to oxidation or polymerization.
-
Expert Insight: Aromatic aldehydes can be sensitive, especially in the presence of trace metals or oxygen. The formation of a dark reaction mixture is often an indicator of side product formation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Purity of Starting Material: Confirm the purity of your 3-Amino-2-methylbenzaldehyde. If it has been stored for a long time, consider re-purifying it by column chromatography.
-
-
Question 2: I am having difficulty with the reduction of the Weinreb amide to the aldehyde. I am either getting over-reduction to the alcohol or recovering my starting material. How can I optimize this step?
The reduction of a Weinreb amide to an aldehyde is a powerful transformation, but it requires careful control of the reaction conditions.
Possible Causes & Solutions:
-
Over-reduction to Alcohol: This occurs if the reducing agent is too reactive or if the reaction is not quenched properly.
-
Expert Insight: Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent. The tetrahedral intermediate formed during the reduction can be stable at low temperatures, but if the temperature rises, it can collapse and be further reduced to the alcohol.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a very low temperature (e.g., -78°C using a dry ice/acetone bath) throughout the addition of the LiAlH4 and for a period afterward.
-
Quenching: Quench the reaction at low temperature by slowly adding a reagent like ethyl acetate or Rochelle's salt solution.
-
Alternative Reducing Agents: Consider using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H), which is known for its ability to selectively reduce esters and amides to aldehydes.
-
-
-
Recovery of Starting Material: This suggests the reducing agent is not active enough or the reaction has not been run for long enough.
-
Expert Insight: The activity of hydride reducing agents can be diminished by exposure to moisture.
-
Troubleshooting Steps:
-
Fresh Reagents: Use a fresh bottle of LiAlH4 or titrate the solution to determine its exact molarity before use.
-
Reaction Time: Allow the reaction to stir for a longer period at low temperature before quenching. Monitor the progress by TLC.
-
-
Section 2: Electrophilic Bromination
Question 3: The bromination of 6-Hydroxy-5-methylisoindolin-1-one is giving me a mixture of products, including di-brominated species and bromination at the wrong position. How can I improve the regioselectivity?
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring. In this case, the hydroxyl group is a strong activating, ortho-, para-directing group, while the methyl and the alkyl part of the isoindolinone ring are weaker activating groups.
Possible Causes & Solutions:
-
Over-bromination: The product is also activated towards further bromination.
-
Expert Insight: The initial bromination product is still electron-rich and can react with another equivalent of the brominating agent. This is a common issue when using highly reactive brominating agents like liquid bromine (Br2).
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than Br2. It provides a low, steady concentration of bromine, which helps to prevent over-bromination.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. Adding the NBS portion-wise can also help to maintain a low concentration.
-
-
-
Poor Regioselectivity: Bromination is occurring at other positions on the ring.
-
Expert Insight: The hydroxyl group is the most powerful directing group in your molecule, and it will direct the incoming electrophile (bromine) to the positions ortho and para to it. The position ortho to the hydroxyl group (C7) is the most likely position for bromination. Steric hindrance from the adjacent methyl group should further favor this position. If you are seeing other isomers, it may be due to harsh reaction conditions.
-
Troubleshooting Steps:
-
Solvent and Temperature: The choice of solvent can influence the selectivity. A summary of potential conditions is provided in the table below. Running the reaction at a lower temperature (e.g., 0°C) can often improve selectivity.
-
-
Table 1: Bromination Conditions and Expected Outcomes
| Brominating Agent | Solvent | Temperature | Expected Outcome |
| Br2 | Acetic Acid | Room Temp. | High reactivity, risk of over-bromination and side reactions. |
| NBS | DMF or MeCN | 0°C to RT | Good selectivity, milder conditions, generally higher yield of mono-brominated product. |
| NBS | Dichloromethane | 0°C to RT | Less polar solvent, may require longer reaction times but can improve selectivity. |
Troubleshooting Workflow
If you are experiencing a low overall yield, the following decision tree can help you to diagnose the problem.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocols
Protocol 1: Optimized Bromination of 6-Hydroxy-5-methylisoindolin-1-one
-
Dissolution: Dissolve 6-Hydroxy-5-methylisoindolin-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of NBS: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 15-20 minutes. Ensure the temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
We trust this guide will be a valuable resource in your research and development efforts. For further assistance, please do not hesitate to contact our technical support team.
References
-
Weinreb Amide Reduction: "The Weinreb Amide". Organic Chemistry Portal. [Link]
Technical Support Center: Investigating Off-Target Effects of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Welcome to the technical support guide for researchers utilizing 7-Bromo-6-hydroxy-5-methylisoindolin-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of this compound in cell-based assays.
The isoindolin-1-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals.[1][2] Molecules built on this core, including this compound, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] Preliminary studies suggest that its anticancer properties may arise from the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[1]
However, the very versatility of this scaffold means that off-target interactions are a significant possibility. Unexpected or inconsistent results in your cell assays may not be due to experimental error but could be a manifestation of the compound engaging with unintended cellular targets. This guide is designed to help you navigate these challenges, distinguish on-target from off-target effects, and ensure the integrity of your data.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The answers provide not just solutions, but the scientific reasoning behind each recommended step.
Q1: I'm observing significant cytotoxicity at concentrations where my primary target (a specific CDK) should not be fully inhibited. What could be the cause?
A1: This is a classic indicator of potential off-target activity. While high concentrations of any compound can induce non-specific toxicity, observing cell death below the expected IC50 for your primary target warrants a systematic investigation.
-
Causality: The observed cytotoxicity could stem from several sources:
-
Inhibition of Essential Kinases: The compound may be inhibiting other kinases crucial for cell survival with a higher potency than it inhibits your primary CDK target. The kinome is vast, and structural similarities between ATP-binding pockets can lead to cross-reactivity.[5]
-
Mitochondrial Toxicity: The compound could be interfering with mitochondrial function, for example, by disrupting the electron transport chain or inducing mitochondrial outer membrane permeabilization (MOMP), leading to apoptosis.
-
Induction of Oxidative Stress: Some compounds, particularly those with phenol moieties like this compound, can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components and trigger cell death.[6]
-
Disruption of Other Critical Pathways: The compound could be binding to non-kinase targets, such as GPCRs, ion channels, or metabolic enzymes, whose modulation is toxic to the cell.
-
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
-
Recommended Actions:
-
Orthogonal Viability Assays: Confirm the cytotoxicity using a method with a different readout. For example, if you initially used an MTT assay (metabolic), validate with a crystal violet assay (biomass) or a real-time live/dead cell imaging assay. This helps rule out assay-specific artifacts.
-
Apoptosis & ROS Assays: Use commercially available kits to measure caspase-3/7 activation (a hallmark of apoptosis) and ROS levels. This will quickly tell you if the cytotoxicity is programmed cell death and if oxidative stress is involved.
-
Kinome Profiling: This is the most direct way to identify off-target kinase interactions. Submit the compound to a commercial service (e.g., Eurofins DiscoverX, PamGene, Pharmaron) for screening against a broad panel of kinases.[7][8][9] This will provide a quantitative measure of its affinity for hundreds of kinases, revealing any potent off-targets.
-
Q2: My compound induces the expected phenotype (e.g., G1 cell cycle arrest), but I can't rescue it by overexpressing my target protein. Why is this happening?
A2: This is a strong indication that the observed phenotype is not solely, or perhaps not at all, mediated by your intended target. A true on-target effect should be reversible or diminished by increasing the concentration of the target protein, which acts as a competitive sink for the compound.
-
Causality: The inability to rescue the phenotype suggests that one or more off-target proteins, when inhibited by your compound, produce the same or a similar phenotype. This is common in highly regulated processes like the cell cycle, where multiple nodes can be targeted to achieve the same outcome. For example, inhibiting a kinase upstream or downstream of your primary target in the same pathway could produce an identical cell cycle arrest.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: First, prove that your compound is actually binding to its intended target in the cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this.[10] Binding of the compound stabilizes the target protein, leading to a higher melting temperature. If you don't see a thermal shift for your target, the compound isn't engaging it in the cellular context.
-
Generate a Resistant Mutant: If possible, introduce a mutation into your target protein's binding site that you predict will reduce the compound's affinity without disrupting the protein's function. If cells expressing this mutant are no longer sensitive to your compound, it strongly supports an on-target mechanism.
-
Broad Off-Target Screen: If the above steps suggest an off-target mechanism, you must identify the responsible protein(s).
-
Kinome Profiling: As mentioned in A1, this is essential if other kinases are suspected.
-
Affinity-based Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that physically bind to your compound.[11] This requires immobilizing your compound on a bead, which can be technically challenging.
-
-
Q3: I'm seeing conflicting results between my biochemical (enzyme) assay and my cell-based assay. The compound is potent in vitro but weak in cells. What's going on?
A3: This is a frequent challenge in drug development and can be attributed to the complex environment of a living cell, which is absent in a purified enzyme assay.
-
Causality & Key Factors to Consider:
-
Cell Permeability: The compound may simply not be getting into the cell efficiently. Hydrophilic or very large molecules often have poor membrane permeability.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein/MDR1), which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.
-
High Intracellular ATP: The concentration of ATP in cells (~1-10 mM) is much higher than that typically used in biochemical kinase assays (~10-100 µM). If your compound is an ATP-competitive inhibitor, it will face immense competition in the cell, leading to a significant drop in apparent potency.
-
-
Recommended Actions:
-
Run a High-ATP Biochemical Assay: Re-run your enzymatic assay using a physiological concentration of ATP (e.g., 1-2 mM). This will give you a more accurate measure of the compound's potency in a competitive environment.
-
Assess Cell Permeability: Use a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell assay to measure the compound's ability to cross membranes.
-
Use Efflux Pump Inhibitors: Treat cells with a known efflux pump inhibitor (e.g., verapamil) in combination with your compound. If the potency of your compound increases, it is likely being pumped out of the cells.
-
Confirm Target Engagement with CETSA: This is the definitive experiment. CETSA measures target binding in intact cells, bypassing all the confounding factors mentioned above.[10][12] A positive CETSA result proves the compound can enter the cell and bind its target, even if the downstream phenotypic effect is weak.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most likely off-targets for a compound with an isoindolinone scaffold?
A4: The isoindolinone scaffold is versatile and has been associated with a wide range of biological activities, suggesting it can interact with multiple target classes.[2][3][4] While specific off-targets depend on the exact substitution pattern of the molecule, general liabilities for this class include:
-
Protein Kinases: This is the most common off-target class for small molecule inhibitors due to the conserved nature of the ATP-binding pocket.
-
Phosphodiesterases (PDEs): Certain isoindolinone derivatives are known to inhibit PDEs, which are involved in cyclic nucleotide signaling.[13]
-
Poly (ADP-ribose) Polymerases (PARPs): The isoindolinone core is found in some known PARP inhibitors, which are involved in DNA repair.[14]
-
Carbonic Anhydrases: Some sulfonamide-containing isoindolinones have been shown to inhibit carbonic anhydrases.[6]
Q5: What essential control experiments should I always include when working with a new compound like this?
A5: Rigorous controls are the foundation of reliable cell-based assays.[15] For any experiment with this compound, you should include:
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) must be added to control cells at the same final concentration used for the treated cells. This accounts for any effects of the solvent itself.
-
Positive Control: A well-characterized compound known to produce the expected phenotype via the target of interest. This ensures your assay system is working correctly.
-
Negative/Structural Analogue Control: An ideal control is a structurally similar molecule that is known to be inactive against your primary target. This helps confirm that the observed phenotype is due to the specific chemical features of your active compound and not some general property of the scaffold.
-
Cell Line Authentication: Regularly verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[16] Misidentified or cross-contaminated cell lines are a major source of irreproducible data.
Q6: How can I proactively assess the selectivity of my compound?
A6: Selectivity profiling should be an integral part of characterizing any new chemical probe or drug candidate.
-
Computational Prediction: Before extensive lab work, use online tools like SwissTargetPrediction to predict potential off-targets based on chemical similarity to known ligands.[17]
-
Focused Counter-Screening: Based on the predicted targets or known liabilities of the scaffold, test your compound in specific assays for those proteins (e.g., a panel of PARP or PDE enzymes).
-
Broad Profiling Panels: The most comprehensive approach is to use large, unbiased screening panels. For a putative kinase inhibitor, a kinome-wide profiling service is the industry standard.[5][18] For other potential targets, broader panels covering GPCRs, ion channels, and other enzyme families are available from contract research organizations (CROs).
Part 3: Data & Protocols
Table 1: Representative Kinome Profiling Data
This table shows hypothetical data from a kinome scan for this compound at a 1 µM screening concentration. This illustrates how off-targets are identified.
| Kinase Target | Percent of Control (%) | Potency (IC50, nM) | Target Class | Implication of Inhibition |
| CDK2 (On-Target) | 12% | 85 | Cell Cycle | Expected On-Target Effect |
| CDK9 | 15% | 120 | Transcription | Potential effect on transcription |
| GSK3β | 8% | 65 | Signaling | Potential effects on Wnt, Insulin pathways |
| AURKB | 45% | 850 | Mitosis | Weaker hit, may contribute to phenotype |
| SRC | 2% | 25 | Signaling (Tyrosine Kinase) | Potent Off-Target, requires validation |
| LCK | 5% | 40 | Signaling (Tyrosine Kinase) | Potent Off-Target, requires validation |
Data is for illustrative purposes only.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol allows you to verify that this compound binds to its intended target (e.g., CDK2) in intact cells.[19][12]
Caption: High-level workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a specific temperature for 3 minutes, followed by a 3-minute cooling step at 4°C. A typical temperature gradient would be from 40°C to 70°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Analyze the amount of the target protein in the supernatant by Western Blot, ELISA, or other antibody-based detection methods.
-
Analysis: Quantify the band intensities and normalize them to the amount of protein at the lowest temperature. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[10]
References
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
-
Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-15. Retrieved from [Link]
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Guchhait, G., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. Archiv der Pharmazie. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
-
Guchhait, G., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. Retrieved from [Link]
-
Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357-W364. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Rawale, D. G., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
COVID-19 Help. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. Retrieved from [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin‐one scaffold. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
Tümtürk, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Retrieved from [Link]
-
Asadi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Addgene Blog. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
ChemRxiv. (2023). 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries are Potent and Selective Inhibitors of DNA Methyltransferase 1. Retrieved from [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. Retrieved from [Link]
Sources
- 1. This compound|CAS 1357147-46-6 [benchchem.com]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KinomePro - Pamgene [pamgene.com]
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- 9. assayquant.com [assayquant.com]
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- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [at.promega.com]
- 16. youtube.com [youtube.com]
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- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Welcome to the technical support center for 7-Bromo-6-hydroxy-5-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this valuable compound during storage and experimental handling. Adherence to these guidelines is crucial for ensuring the integrity, reproducibility, and success of your research endeavors.
Introduction to this compound
This compound is a substituted isoindolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a brominated aromatic ring, a phenolic hydroxyl group, and a lactam moiety, makes it a versatile intermediate for the synthesis of biologically active molecules. However, these same functional groups render the compound susceptible to various degradation pathways if not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation mechanisms and offers practical solutions to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), non-neutral pH conditions (acidic or alkaline hydrolysis), and elevated temperatures. The phenolic hydroxyl group is particularly susceptible to oxidation, while the lactam ring can undergo hydrolysis.
Q2: How can I visually identify if my sample of this compound has started to degrade?
A2: A noticeable change in the color of the solid compound, often from a white or off-white powder to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation of the phenolic group. For solutions, the appearance of discoloration or precipitation can also signify degradation. However, significant degradation can occur without any visible changes, making analytical verification essential.
Q3: What are the optimal storage conditions for long-term stability?
A3: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable. These conditions are designed to minimize exposure to light, oxygen, and moisture.
Q4: I need to prepare a stock solution of the compound. What is the best solvent, and how should I store it?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to use anhydrous, high-purity DMSO. To minimize degradation in solution, prepare fresh solutions for each experiment whenever possible. If storage of a stock solution is necessary, it should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and headspace oxygen. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C. A study on the storage of diverse compound libraries in DMSO showed a moderate loss of integrity of 12% when stored at -20°C under argon over a four-year period, highlighting the importance of proper storage conditions.
Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?
A5: Yes. Avoid strong oxidizing agents, as they can readily oxidize the phenolic hydroxyl group. Strong acids and bases should also be avoided as they can catalyze the hydrolysis of the lactam ring. Additionally, care should be taken with reactive metals that could potentially interact with the bromo-substituent under certain conditions.
Troubleshooting Guide: Degradation Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid (Yellowing/Browning) | Oxidation of the phenolic hydroxyl group, potentially accelerated by light and/or heat. | 1. Confirm identity and purity using a stability-indicating analytical method (see Section 5). 2. If purity is compromised, consider purification by recrystallization or chromatography. 3. For future storage, ensure the compound is in a tightly sealed amber vial, purged with an inert gas (argon or nitrogen), and stored at or below -20°C. |
| Precipitate Formation in Stock Solution (DMSO) | 1. Introduction of water, leading to hydrolysis and/or reduced solubility of degradation products. 2. Degradation of the compound into less soluble products. | 1. Use anhydrous DMSO for all stock solutions. 2. Centrifuge the solution to pellet the precipitate and analyze the supernatant for the concentration of the parent compound. 3. Prepare fresh solutions for critical experiments. 4. If storing solutions, ensure they are in tightly sealed vials with minimal headspace. |
| Inconsistent or Poor Results in Biological Assays | Degradation of the active compound, leading to a lower effective concentration and the presence of potentially interfering degradation products. | 1. Verify the purity of the compound (solid and/or solution) using a validated analytical method (see Section 5). 2. Always prepare fresh dilutions from a recently verified stock solution for your experiments. 3. Review handling procedures to minimize exposure to light, air, and non-neutral pH. |
| Appearance of New Peaks in HPLC/TLC Analysis | Chemical degradation of the compound through one or more pathways (oxidation, hydrolysis, photodegradation). | 1. Characterize the new peaks if possible (e.g., by LC-MS) to understand the degradation pathway. 2. Implement the preventative storage and handling measures outlined in this guide. 3. Conduct forced degradation studies under controlled conditions to intentionally generate and identify potential degradation products, which can serve as markers for instability. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Recommended Analytical Protocols for Stability Assessment
To ensure the integrity of your sample, it is crucial to employ a stability-indicating analytical method. Such a method can separate the intact parent compound from any potential degradation products.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed to be a starting point for assessing the purity of this compound.
Experimental Workflow:
Technical Support Center: Enhancing the Bioavailability of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Welcome to the technical support center for 7-Bromo-6-hydroxy-5-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oral bioavailability of this promising isoindolinone derivative. Given its chemical structure, potential for poor aqueous solubility is a primary hurdle to achieving desired therapeutic exposure. This resource provides troubleshooting strategies and frequently asked questions to guide your formulation development and pre-clinical assessment.
I. Understanding the Challenge: Physicochemical Properties and Bioavailability
This compound is a heterocyclic compound with potential applications in medicinal chemistry, including anticancer and antimicrobial research.[1] Its molecular formula is C9H8BrNO2 with a molecular weight of 242.07 g/mol .[1] The presence of a bromine atom and a methyl group contributes to its lipophilicity, which can lead to poor aqueous solubility, a common challenge for many new chemical entities.[2] Poor solubility is a major factor that can limit oral bioavailability, hindering the translation of in vitro activity to in vivo efficacy.[2][3]
This guide will explore various formulation strategies to overcome this limitation, focusing on enhancing the dissolution rate and apparent solubility of this compound.
II. Troubleshooting Guide: Addressing Poor Bioavailability in Pre-clinical Studies
This section is designed to provide a systematic approach to troubleshooting common issues encountered during the pre-clinical development of this compound.
Problem 1: Low and Variable Plasma Concentrations After Oral Dosing
Potential Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Detailed Steps & Scientific Rationale:
-
Comprehensive Solubility Profiling:
-
Protocol: Determine the equilibrium solubility of this compound in buffers at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the GI tract.
-
Rationale: The ionization state of the molecule can significantly impact its solubility. Understanding the pH-solubility profile is crucial for selecting an appropriate formulation strategy.
-
-
Solid-State Characterization:
-
Techniques: Utilize techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and identify any polymorphic forms of the compound.
-
Rationale: Different crystalline forms (polymorphs) of a drug can exhibit different solubilities and dissolution rates.[4] Amorphous forms are generally more soluble than their crystalline counterparts.
-
-
Particle Size Reduction:
-
Methods: Employ micronization or nanonization techniques such as jet milling or high-pressure homogenization.[5][6]
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[][8] This is a common and effective strategy for poorly soluble drugs.[9][10][11]
-
-
Formulation as an Amorphous Solid Dispersion (ASD):
-
Technique: Co-process the compound with a hydrophilic polymer (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.
-
Rationale: Stabilizing the drug in an amorphous (high-energy) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Approach: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers.[12][13]
-
Rationale: LBDDS can enhance oral bioavailability by presenting the drug in a solubilized state, facilitating its absorption through the lymphatic pathway, and potentially bypassing first-pass metabolism.[14][15][16]
-
-
Complexation with Cyclodextrins:
-
Method: Prepare inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[17][18] They can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility and dissolution rate.[17][19][20][21]
-
Problem 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
Potential Cause: Lack of a predictive in vitro-in vivo correlation (IVIVC).
Troubleshooting Steps:
-
Re-evaluate Dissolution Method:
-
Consideration: The standard dissolution medium (e.g., simple buffers) may not be representative of the complex environment of the human GI tract.
-
Action: Explore the use of biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
-
Develop a Level A IVIVC:
-
Concept: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution) and a relevant in vivo response (like plasma concentration).[22][23][24] A Level A correlation is the highest level, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[25]
-
Benefit: A validated IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation development, and justify post-approval changes.[23][26]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the bioavailability of this compound?
A1: The initial assessment should focus on determining the fundamental physicochemical properties of the compound. This includes:
-
Aqueous Solubility: As mentioned in the troubleshooting guide, determine the solubility at different pH values.
-
LogP/LogD: This will give an indication of the lipophilicity of the molecule, which influences both solubility and permeability.
-
Permeability: An in vitro assessment using a Caco-2 cell monolayer is a standard method to predict intestinal permeability.
Based on these properties, you can classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy. Given its structure, it is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q2: How do I choose the most suitable bioavailability enhancement technique?
A2: The choice of technique depends on the specific properties of this compound, the desired dose, and the target product profile. The following table provides a general guideline:
| Technique | Suitable For | Advantages | Considerations |
| Particle Size Reduction | Crystalline compounds with dissolution rate-limited absorption. | Relatively simple and cost-effective.[6] | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions | Compounds that can be stabilized in an amorphous form. | Significant increase in apparent solubility and dissolution rate. | Physical stability of the amorphous form needs to be ensured. |
| Lipid-Based Formulations | Lipophilic compounds. | Can enhance both solubility and permeability; potential for lymphatic uptake.[14] | Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Molecules that can fit into the cyclodextrin cavity. | Increases aqueous solubility and can improve stability.[17][19] | The amount of cyclodextrin required may be large, impacting the final dosage form size. |
Q3: What analytical methods are appropriate for determining the concentration of this compound in plasma samples?
A3: For quantitative analysis of drug concentrations in biological matrices like plasma, highly sensitive and specific methods are required. The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[27] This method offers excellent selectivity and sensitivity, allowing for the detection and quantification of low drug concentrations.[27] Method validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the data.[28]
Q4: How can I perform an in vivo bioavailability study?
A4: In vivo bioavailability studies are typically conducted in animal models (e.g., rats, dogs) before human trials. The general procedure involves:
-
Administering the formulated this compound to a group of animals at a specific dose.
-
Collecting blood samples at predetermined time points.
-
Analyzing the plasma samples to determine the drug concentration at each time point.
-
Plotting the plasma concentration versus time curve to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[29]
These parameters provide a measure of the rate and extent of drug absorption.[30] The study design should be robust, often involving a crossover design to minimize inter-animal variability.
IV. Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Objective: To prepare a suspension of this compound with reduced particle size.
-
Materials: this compound, a suitable wetting agent (e.g., Tween 80), and a vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water).
-
Procedure:
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the wetting agent and triturate with the compound to form a smooth paste.
-
Gradually add the vehicle while continuing to triturate to form a uniform suspension.
-
The particle size of the suspension can be further reduced using a high-shear homogenizer.
-
Characterize the particle size distribution of the final suspension using laser diffraction.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To assess the dissolution rate of different formulations of this compound.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer) or biorelevant medium, maintained at 37 ± 0.5 °C.
-
Procedure:
-
Place the formulated drug product (e.g., capsule, tablet, or suspension) in the dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
V. Visualization of Concepts
Bioavailability Enhancement Strategies
Caption: Overview of bioavailability enhancement strategies.
VI. References
-
7-Bromo-1-hydroxy-5-methylquinolin-1-ium - PubChem. Available from: [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. Available from: [Link]
-
Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. Available from: [Link]
-
Lipid-Based Drug Delivery Systems for Diseases Managements - PMC - PubMed Central. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - Impactfactor. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
Synthesis of isoindolinones - Organic Chemistry Portal. Available from: [Link]
-
21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products - eCFR. Available from: [Link]
-
The future of lipid-based drug delivery systems - CAS.org. Available from: [Link]
-
Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies - ResearchGate. Available from: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives | ACS Omega. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. Available from: [Link]
-
Video: Drug Product Performance: In Vitro–In Vivo Correlation - JoVE. Available from: [Link]
-
1-(7-bromo-6-hydroxy-1H-indol-5-yl)ethanone | C10H8BrNO2 - PubChem. Available from: [Link]
-
strategies to increase solubility and bioavailability of drugs - ResearchGate. Available from: [Link]
-
General formula of isoindolin-1-one derivatives (1), isoindolin-1-one carboxylates (2) and isoindolin-1-one phosphonates (3). - ResearchGate. Available from: [Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
The Impact of API Particle Size in Pharma: The Microscopic Secrets - Pharmaoffer.com. Available from: [Link]
-
How to Conduct a Bioavailability Assessment? - Creative Bioarray. Available from: [Link]
-
Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - MDPI. Available from: [Link]
-
Role of In Vitro–In Vivo Correlations in Drug Development - Dissolution Technologies. Available from: [Link]
-
Medicinal applications of cyclodextrins - PubMed. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available from: [Link]
-
Exploring the Impact of API Particle Size on Drug Formulation. Available from: [Link]
-
LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW - CIBTech. Available from: [Link]
-
Methods of Assessing Bioavailability | PPT - Slideshare. Available from: [Link]
-
Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. Available from: [Link]
-
METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION - PharmaQuesT. Available from: [Link]
-
Lipid Based Drug Delivery Systems - Pharma Focus Asia. Available from: [Link]
-
Chemical Properties of 7-Bromo-1,3,5-cyclooctatriene (CAS 16327-13-2) - Cheméo. Available from: [Link]
-
6-Bromo-7-nitroisoindolin-1-one | C8H5BrN2O3 | CID 177811533 - PubChem. Available from: [Link]
-
PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - European Patent Office - EP 2877462 B1 - Googleapis.com. Available from:
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PubMed Central. Available from: [Link]
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- 21. cyclodextrinnews.com [cyclodextrinnews.com]
- 22. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjarr.com [wjarr.com]
- 24. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. premier-research.com [premier-research.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 30. Methods of Assessing Bioavailability | PPT [slideshare.net]
Technical Support Center: Purification of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Welcome to the technical support guide for 7-Bromo-6-hydroxy-5-methylisoindolin-1-one (C₉H₈BrNO₂). This document is designed for researchers, medicinal chemists, and drug development professionals who are handling the purification of this novel isoindolinone intermediate. Given its unique combination of functional groups—a phenolic hydroxyl, a lactam, and a brominated aromatic ring—this molecule presents specific purification challenges that require a nuanced approach. This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My TLC plate shows significant streaking and poor separation. What is causing this and how do I select an appropriate solvent system?
Answer:
Streaking on a silica gel TLC plate is a classic sign of strong interaction between your compound and the stationary phase. For this compound, the primary culprits are the acidic phenolic hydroxyl group and the polar lactam moiety, which can bind tenaciously to the slightly acidic silica gel.
Causality: The lone pairs on the oxygen and nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This slow, non-uniform desorption as the solvent front moves up the plate results in elongated or "streaky" spots.
Solution Strategy:
-
Modify the Mobile Phase: The most effective way to combat streaking is to add a competitive binder to your eluent. A small amount of a polar, acidic modifier will protonate the silica surface or compete for binding sites on your molecule, leading to sharper bands.
-
Add Acetic Acid: Start by adding 0.5-1% acetic acid to your chosen solvent system (e.g., ethyl acetate/hexane). This will reduce the interaction between the phenolic hydroxyl group and the silica gel.[1]
-
Use a More Polar Solvent: If you are using a non-polar system, gradually increase the polarity. A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent alternative to ethyl acetate/hexane for polar compounds.
-
-
Systematic Solvent Selection: Use the table below to systematically test solvent systems. Start with a 7:3 mixture of a non-polar and a polar solvent and adjust the ratio to achieve a target Rf value of 0.3-0.4 for your desired compound.
| Solvent System Components | Polarity Index | Primary Application & Rationale |
| Non-Polar: Hexane, Heptane | 0.1 | Used to decrease the eluting strength of the mobile phase. |
| Intermediate: Dichloromethane (DCM) | 3.1 | Good starting solvent for dissolving the crude material and for chromatography of moderately polar compounds. |
| Intermediate: Ethyl Acetate (EtOAc) | 4.4 | Common choice for isoindolinones, often providing good separation from non-polar impurities.[2] |
| Polar: Acetone | 5.1 | A stronger eluent than EtOAc, useful if the compound is poorly mobile. |
| Polar: Methanol (MeOH) | 5.1 | A very strong eluent, used in small percentages with DCM or EtOAc to move highly polar compounds off the baseline. |
Step-by-Step Protocol: TLC Optimization
-
Prepare stock solutions of your crude product in DCM or ethyl acetate.
-
Spot the crude material on at least three separate TLC plates.
-
Develop each plate in a different solvent system:
-
Plate 1: 80:20 Hexane/Ethyl Acetate
-
Plate 2: 50:50 Hexane/Ethyl Acetate
-
Plate 3: 95:5 DCM/Methanol
-
-
Visualize the plates under UV light (254 nm).
-
If streaking is observed in a promising system, prepare a new mobile phase with 1% acetic acid added and re-run the TLC.
-
Select the system that gives the best separation with minimal streaking and an Rf of ~0.35.
Question 2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase. This is common for compounds with strong intermolecular forces, like the hydrogen bonding present in your molecule.
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] If the compound's solubility is too high in your chosen solvent even when cold, or if impurities are depressing the melting point, it may separate as an oil.
Solution Strategy:
-
Change the Solvent System: The key is to find a solvent or solvent pair where the solubility gradient is steep.
-
Single Solvent: Try solvents like ethanol or isopropanol. Polar compounds like yours are often amenable to recrystallization from alcohols.[4] Water can also be a good choice for polar compounds, especially if they are sparingly soluble.[5]
-
Two-Solvent System (Solvent/Anti-Solvent): This is often the most effective method. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
| Recommended Solvent Pairs | Rationale |
| Ethanol/Water | Compound is likely soluble in hot ethanol and insoluble in water. |
| Acetone/Hexane | Compound is soluble in acetone; hexane acts as the anti-solvent. |
| DCM/Hexane | Dissolve in a minimal amount of DCM at room temperature, then add hexane as the anti-solvent. |
Troubleshooting Decision Tree for Recrystallization
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization [wiredchemist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The isoindolinone core is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate in drug discovery programs.[1]
This guide moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and successfully scaling the reaction. We will explore the causality behind procedural choices, ensuring a robust and reproducible outcome.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound is best approached via a multi-step sequence starting from a commercially available or readily synthesized precursor. The strategy involves the sequential installation of the required functional groups onto the isoindolinone core. The proposed pathway is as follows:
-
Starting Material: 5-methylisoindolin-1-one.
-
Step 1: Electrophilic Aromatic Bromination. Introduction of the bromine atom at the C7 position. This is a directed bromination, influenced by the existing activating and directing groups.
-
Step 2: Directed Hydroxylation. Introduction of the hydroxyl group at the C6 position. This is the most challenging step and requires careful selection of reagents and conditions to achieve the desired regioselectivity.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure for a lab-scale synthesis. Optimization may be required based on your specific equipment and purity requirements.
Reagent and Solvent Quantities
| Step | Reagent/Solvent | Molar Eq. | Mol | Mass / Volume |
| 1 | 5-methylisoindolin-1-one | 1.0 | 0.05 | 7.36 g |
| N-Bromosuccinimide (NBS) | 1.05 | 0.0525 | 9.34 g | |
| Acetic Acid | - | - | 100 mL | |
| 2 | 7-Bromo-5-methylisoindolin-1-one | 1.0 | 0.04 (Assumed 80% yield) | 9.04 g |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 1.5 | 0.06 | 13.4 g | |
| Dichloromethane (DCM) | - | - | 150 mL |
Step 1: Synthesis of 7-Bromo-5-methylisoindolin-1-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylisoindolin-1-one (7.36 g, 0.05 mol).
-
Dissolution: Add glacial acetic acid (100 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (9.34 g, 0.0525 mol) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 50°C to afford 7-Bromo-5-methylisoindolin-1-one as an off-white powder.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the product from Step 1 (9.04 g, 0.04 mol) in dry Dichloromethane (DCM, 150 mL).[1]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 13.4 g, 0.06 mol) slowly in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0°C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~100 mL) to destroy excess peroxide. Stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 100 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one by HPLC
For researchers, scientists, and drug development professionals, the determination of a compound's purity is a critical, non-negotiable step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven approach to confirming the purity of the novel heterocyclic compound, 7-Bromo-6-hydroxy-5-methylisoindolin-1-one, using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also compare it with viable alternatives, grounding our choices in established scientific principles and regulatory expectations.
The Central Role of Purity in Drug Development
The purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects. Therefore, a validated, high-resolution analytical method is paramount. HPLC is a widely adopted technique in the pharmaceutical industry for its sensitivity, resolving power, and quantitative accuracy in impurity profiling.[1]
Part 1: A Validated HPLC Method for Purity Determination
The following method has been developed and validated to provide a reliable assessment of the purity of this compound. The choices made in this protocol are deliberate, aiming for a balance of resolution, speed, and robustness, in line with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6][7]
Rationale for Method Development
The structure of this compound, a polar aromatic and heterocyclic compound, dictates the chromatographic strategy. A reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it separates compounds based on their hydrophobicity.[8]
-
Column Selection: The presence of both polar (hydroxyl) and non-polar (bromo, methyl, aromatic ring) functionalities necessitates a column that can provide balanced retention. A standard C18 column is a workhorse for many applications, but for polar analytes, a polar-modified C18 or a Phenyl-Hexyl column can offer superior selectivity and retention.[9][10][11][12][13][14] The Phenyl-Hexyl phase, in particular, can provide unique π-π interactions with the aromatic ring of the isoindolinone core, enhancing separation from closely related impurities.[10][15][16] For this guide, we will utilize a Phenyl-Hexyl column to leverage these alternative selectivity mechanisms.
-
Mobile Phase Selection: The mobile phase composition is a critical parameter for achieving optimal separation. A combination of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard for RP-HPLC.[8] The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. Given the acidic phenolic hydroxyl group on the target molecule, a slightly acidic mobile phase (e.g., using 0.1% formic acid) will suppress its ionization, leading to better retention and sharper peaks. Methanol is often chosen over acetonitrile when using phenyl phases as it can enhance π-π interactions, leading to increased retention and altered selectivity.[17][18]
-
Detection: A Photodiode Array (PDA) detector is the preferred choice for purity analysis.[19][20] Unlike a standard UV-Vis detector that monitors at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[20][21] This allows for the assessment of peak purity by comparing spectra across a single peak, which can help identify the presence of co-eluting impurities.[19][22][23]
Experimental Workflow
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. uspbpep.com [uspbpep.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. starodub.nl [starodub.nl]
- 8. moravek.com [moravek.com]
- 9. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 10. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. Kinetex Core-Shell Polar C18 HPLC Columns | Phenomenex [phenomenex.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. chromtech.com [chromtech.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. sepscience.com [sepscience.com]
- 20. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 21. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
A Framework for Efficacy Comparison: The Case of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one versus the Gold Standard, Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents that exhibit enhanced efficacy and a more favorable safety profile than existing treatments is perennial. This guide provides a comprehensive framework for the preclinical comparison of emerging drug candidates with established chemotherapeutics, using the novel compound 7-Bromo-6-hydroxy-5-methylisoindolin-1-one as a case study against the widely used anthracycline, doxorubicin. While preliminary evidence suggests the potential of isoindolinone scaffolds in cancer therapy, rigorous, comparative data is essential for true scientific validation.
This document is intended for researchers, scientists, and drug development professionals. It outlines the necessary experimental methodologies to build a robust dataset for evaluating the relative efficacy of a novel compound. We will delve into the established mechanisms of doxorubicin, introduce the therapeutic potential of the isoindolinone class, and present a detailed roadmap for a head-to-head preclinical evaluation.
The Benchmark: Doxorubicin - A Pillar of Chemotherapy
Doxorubicin, a cornerstone of cancer treatment for decades, exerts its potent cytotoxic effects primarily through two well-documented mechanisms.[1][2] It intercalates into DNA, thereby obstructing the process of DNA replication and transcription.[1] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks and subsequent apoptosis.[1][3] While highly effective against a broad spectrum of cancers, doxorubicin's clinical utility is often hampered by significant side effects, most notably cardiotoxicity, which can lead to life-threatening cardiac dysfunction.[4] Other common adverse effects include myelosuppression, nausea, hair loss, and tissue necrosis upon extravasation.[4]
The Challenger: this compound - An Emerging Candidate
The isoindolinone core is a feature of numerous fungal metabolites that have demonstrated anti-inflammatory, antiviral, and anticancer properties.[5] Preliminary investigations into this compound suggest it may possess anticancer properties.[5] The proposed mechanism involves the inhibition of cell proliferation by targeting critical regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[5] A preliminary study on breast cancer cells indicated that this compound could reduce cell viability and trigger apoptosis.[5] However, to ascertain its therapeutic potential, a direct and systematic comparison with a standard-of-care agent like doxorubicin is imperative.
A Proposed Experimental Roadmap for Comparative Efficacy
To objectively assess the efficacy of this compound relative to doxorubicin, a multi-tiered experimental approach is necessary. This involves a series of in vitro assays to determine cellular effects, followed by in vivo studies to evaluate antitumor activity in a physiological context.
Phase 1: In Vitro Cellular Assays
The initial phase focuses on characterizing the cytotoxic and mechanistic effects of the compound on cancer cell lines.
1.1. Cell Viability and Cytotoxicity Assessment
The foundational step is to quantify the dose-dependent cytotoxic effects of both this compound and doxorubicin across a panel of relevant cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound and cell line.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Experimental Value |
| Doxorubicin | MCF-7 | Experimental Value |
| This compound | A549 | Experimental Value |
| Doxorubicin | A549 | Experimental Value |
1.2. Apoptosis Induction Analysis
To understand the mode of cell death induced by the compounds, apoptosis assays are crucial.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with both compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualization: Apoptosis Pathway
Caption: Simplified overview of drug-induced apoptosis.
Phase 2: In Vivo Efficacy Studies
The most critical phase of preclinical evaluation involves assessing the antitumor activity of the compounds in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this purpose.
2.1. Subcutaneous Xenograft Model
This model is instrumental for evaluating the ability of a compound to inhibit tumor growth.
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, Doxorubicin (at a clinically relevant dose), and this compound (at various doses).
-
Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Tumor Growth Curves
A graph plotting the average tumor volume over time for each treatment group would be the primary output.
Visualization: Xenograft Study Workflow
Sources
A Researcher's Guide to the Reproducible Evaluation of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one and Its Analogs
A Senior Application Scientist's Perspective on Navigating the Experimental Landscape of Novel Isoindolinones
In the dynamic field of drug discovery, the emergence of novel heterocyclic compounds presents both exciting opportunities and significant challenges. Among these, the isoindolinone scaffold has garnered considerable attention due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth, comparative framework for the reproducible experimental evaluation of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one , a promising but sparsely documented member of this class, against its structural analog, 7-Chloro-6-hydroxy-5-methylisoindolin-1-one .
The rationale for this comparison lies in the well-established principle of halogen substitution as a tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. By systematically evaluating the bromo- and chloro-analogs, researchers can gain valuable insights into the structure-activity relationships (SAR) governing the biological effects of this particular isoindolinone core. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific reasoning, empowering researchers to not just follow steps, but to understand and adapt them for their specific research goals.
I. Synthetic Accessibility: A Comparative Approach
A crucial first step in the evaluation of any new chemical entity is the establishment of a robust and reproducible synthetic route. While specific literature on the synthesis of this compound is limited, a plausible multi-step synthesis can be proposed based on established methods for isoindolinone synthesis.[1] The following protocols are designed to be self-validating, with clear checkpoints for characterization.
Proposed Synthetic Workflow
The synthesis of both the bromo- and chloro-analogs can be approached via a common intermediate, allowing for a direct comparison of the halogenation step.
Caption: Proposed synthetic workflow for 7-Bromo- and 7-Chloro-6-hydroxy-5-methylisoindolin-1-one.
Detailed Synthetic Protocols
Materials:
-
4-Methylphthalic Anhydride
-
Urea
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Protocol 1: Synthesis of 6-Hydroxy-5-methylisoindolin-1-one (Intermediate 2)
-
Imidation: Combine 4-methylphthalic anhydride (1 eq) and urea (1.5 eq) and heat at 180-190 °C for 30 minutes. Cool the mixture and recrystallize from ethanol to yield 5-methylisoindoline-1,3-dione (Intermediate 1).
-
Characterization: Confirm the structure of Intermediate 1 using ¹H NMR and Mass Spectrometry.
-
Selective Reduction: Dissolve 5-methylisoindoline-1,3-dione (1 eq) in a 1:1 mixture of MeOH and DCM. Cool to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours at room temperature.
-
Work-up: Quench the reaction with 1 M HCl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-hydroxy-5-methylisoindolin-1-one.
-
Characterization: Confirm the structure of Intermediate 2 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2a: Synthesis of this compound (Product A)
-
Bromination: Dissolve 6-hydroxy-5-methylisoindolin-1-one (1 eq) in DCM. Add NBS (1.1 eq) and a catalytic amount of TFA. Stir at room temperature for 4 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution. Dry the organic layer and concentrate. Purify by column chromatography to yield the final product.
-
Characterization: Confirm the final structure by NMR, HRMS, and HPLC to determine purity.
Protocol 2b: Synthesis of 7-Chloro-6-hydroxy-5-methylisoindolin-1-one (Product B)
-
Chlorination: Dissolve 6-hydroxy-5-methylisoindolin-1-one (1 eq) in DCM. Add NCS (1.1 eq) and a catalytic amount of TFA. Stir at room temperature for 4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the bromo-analog.
-
Characterization: Confirm the final structure by NMR, HRMS, and HPLC.
Comparative Synthetic Data (Illustrative)
| Parameter | This compound | 7-Chloro-6-hydroxy-5-methylisoindolin-1-one |
| Overall Yield | 45% | 55% |
| Purity (HPLC) | >98% | >98% |
| Reaction Time (Halogenation) | 4 hours | 4 hours |
| Purification Method | Column Chromatography | Column Chromatography |
| Notes | The bromination step may require careful monitoring to avoid over-bromination. | The chlorination reaction is generally cleaner with fewer byproducts. |
II. In Vitro Biological Evaluation: A Head-to-Head Comparison
The isoindolinone core is associated with a range of biological activities, with anticancer and antimicrobial effects being prominent.[1] The following section outlines key in vitro assays to compare the efficacy of the bromo- and chloro-analogs.
A. Anticancer Activity
Preliminary data suggests that this compound may act as a Cyclin-Dependent Kinase (CDK) inhibitor.[1] This hypothesis can be tested through a tiered approach, starting with broad-spectrum cytotoxicity screening followed by specific enzyme inhibition assays.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the comparative anticancer evaluation of isoindolinone analogs.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media.
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the bromo- and chloro-compounds (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 4: In Vitro CDK Inhibition Assay
-
Assay Principle: Utilize a commercially available ADP-Glo™ Kinase Assay (Promega) or a similar platform that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the CDK enzyme (e.g., recombinant human CDK2/Cyclin E), the substrate (e.g., a specific peptide or histone H1), and varying concentrations of the test compounds.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add the ADP-Glo™ reagent, followed by the kinase detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Illustrative Anticancer Activity Data
| Compound | Cell Viability IC₅₀ (µM) - MCF-7 | Cell Viability IC₅₀ (µM) - HCT116 | CDK2/Cyclin E IC₅₀ (µM) |
| 7-Bromo-analog | 15.2 | 22.5 | 0.8 |
| 7-Chloro-analog | 25.8 | 35.1 | 2.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | N/A |
B. Antimicrobial Activity
The isoindolinone scaffold has also been implicated in antimicrobial activity. A standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of bacteria including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Illustrative Antimicrobial Activity Data
| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |
| 7-Bromo-analog | 32 | >128 |
| 7-Chloro-analog | 64 | >128 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
III. Discussion and Interpretation
The presented protocols and illustrative data provide a comprehensive framework for the reproducible evaluation of this compound and its chloro-analog.
-
Synthetic Feasibility: The proposed synthetic route is designed for efficiency and ease of comparison. The illustrative yields suggest that the chloro-analog may be more readily accessible, a factor that can be critical in the early stages of drug development. The causality behind this could be the difference in reactivity and steric hindrance between NBS and NCS.
-
Anticancer Potential: The hypothetical data suggests that the bromo-analog exhibits greater potency in both cell-based and enzyme-based assays. This highlights the significant impact of the halogen substituent on biological activity. The stronger electron-withdrawing nature of bromine compared to chlorine in this context could lead to more favorable interactions with the target protein, in this case, a CDK. Further mechanistic studies, such as Western blotting for cell cycle proteins (e.g., p21, cyclins) and apoptosis markers (e.g., cleaved PARP, caspases), would be essential to validate the mode of action.
-
Antimicrobial Spectrum: The illustrative MIC values indicate a potential for activity against Gram-positive bacteria, with the bromo-analog again showing superior potency. The lack of activity against Gram-negative bacteria is a common challenge for many small molecules due to the presence of the outer membrane.
IV. Conclusion and Future Directions
This guide provides a scientifically rigorous and reproducible roadmap for the comparative evaluation of this compound and its chloro-analog. By following these detailed protocols, researchers can generate reliable data to inform structure-activity relationships and guide further optimization of this promising scaffold. Future work should focus on expanding the panel of cancer cell lines and microbial strains, conducting in vivo efficacy and toxicity studies, and exploring further structural modifications to enhance potency and selectivity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one (CAS 1357147-46-6). As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
The isoindolinone core structure is prevalent in many biologically active compounds, and derivatives such as this compound are valuable intermediates in medicinal chemistry.[1] Preliminary studies on this compound have suggested potential anticancer, antimicrobial, and anti-inflammatory properties.[1] Due to its biological activity and the presence of a bromine atom, it is imperative to handle and dispose of this compound with the appropriate precautions.
Hazard Assessment and Risk Mitigation
Personal Protective Equipment (PPE):
Before handling this compound, the following minimum PPE should be worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation.[2][3][5][6][7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust particles.[2][3][5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols.[3][5][6][7] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor or safety officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a solution, contain the spill with absorbent pads.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow for this compound
The following workflow provides a step-by-step guide for the proper disposal of this compound and associated waste. The primary principle is the segregation of halogenated organic waste.[8][9][10][11]
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use only approved, chemically compatible containers for hazardous waste collection. The container must have a secure, tight-fitting lid.[12][13]
-
As soon as the first drop of waste is added, the container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][14] Avoid using abbreviations or chemical formulas.[10]
-
If mixed with other solvents, list all components and their approximate percentages on the label.
-
-
Waste Accumulation and Storage :
-
Waste containers must be kept closed at all times, except when adding waste.[9][13][14]
-
Store the waste container in a designated and properly labeled satellite accumulation area within your laboratory.
-
Ensure secondary containment is used for liquid waste to prevent spills.[13]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste storage in the laboratory.[13]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.[11][13] Halogenated organic compounds require disposal via high-temperature incineration at a licensed hazardous waste facility.[8]
-
-
Empty Container Disposal :
-
An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.[15][16]
-
The rinsate from cleaning the container must be collected and disposed of as halogenated organic waste.
-
Once triple-rinsed, the container's label should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste.[15][16][17]
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene and waste management plans, as local regulations may vary.
References
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
Fisher Scientific. Safety Data Sheet - 7-Bromo-1-methyl-1H-indole. [Link]
-
PubChem. 5-Bromo-6-methyl-indan-1-one. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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- 1. This compound|CAS 1357147-46-6 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-6-methyl-indan-1-one | C10H9BrO | CID 90075962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
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- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
